

W36017: An In-depth Technical Guide on Safety Profile and Toxicity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

W36017, identified as 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS No. 21236-54-4), is recognized as an impurity of the widely used local anesthetic, Lidocaine. As with any impurity in a pharmaceutical product, a thorough understanding of its safety and toxicity profile is crucial for regulatory compliance and patient safety. This technical guide provides a comprehensive overview of the available safety data for **W36017**, drawing upon information from its parent compound, Lidocaine, and structurally similar molecules. Standard toxicological testing methodologies are also detailed to provide a framework for further investigation.

Acute Toxicity

While a specific LD50 value for **W36017** is not publicly available, data from the closely related compound 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine, CAS No. 137-58-6) provides a reasonable estimate for acute oral toxicity.

Table 1: Acute Oral Toxicity Data for a Structurally Related Compound



Compound	CAS No.	Test Species	Route of Administration	LD50
2-(diethylamino)- N-(2,6- dimethylphenyl)a cetamide (Lidocaine)	137-58-6	Rat	Oral	317 mg/kg[1]
2-(diethylamino)- N-(2,6- dimethylphenyl)a cetamide (Lidocaine)	137-58-6	Mouse	Oral	220 mg/kg[1]

General signs of acute toxicity for this class of compounds may include effects on the central nervous system and cardiovascular system[1].

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.

Methodology:

- Test Animals: Typically, three animals of a single sex (usually females) are used in each step.
- Dose Levels: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Administration: The test substance is administered as a single oral dose.
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Stepwise Procedure: The outcome of the first step determines the next step:
 - If mortality is observed, the test is repeated with a lower dose.



- If no mortality is observed, the test is repeated with a higher dose.
- Classification: The substance is classified based on the dose at which mortality is observed.



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Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Genotoxicity

Specific genotoxicity data for **W36017** are not available. However, regulatory submissions for products containing Lidocaine often include assessments of related impurities. For instance, a "Lidocaine related Impurity" was reported to be negative in a chromosomal aberration assay[2]. As a standard practice, a battery of in vitro tests is typically performed to assess the genotoxic potential of pharmaceutical impurities.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Methodology:





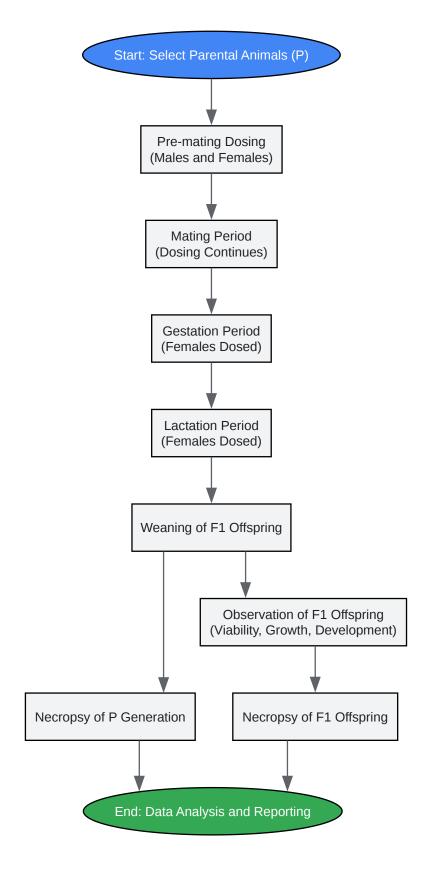


- Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
- Exposure: The bacterial strains are exposed to the test substance at various concentrations.
- Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.
- Incubation: Plates are incubated for 48-72 hours.
- Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can produce the essential amino acid) compared to the control.









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References

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